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Abstract

Isomescaline, systematically known as 2-(2,3,4-trimethoxyphenyl)ethanamine, is a positional
isomer of the well-known psychedelic phenethylamine, mescaline. Despite its structural
similarity to mescaline, isomescaline is reported to be inactive as a psychedelic in humans.
This technical guide provides a comprehensive overview of the known physical and chemical
characteristics of isomescaline. Due to the limited availability of specific experimental data for
isomescaline, this guide also includes comparative data for its isomer, mescaline, to provide a
more complete context for researchers. The guide details its chemical identity, and where
available, its physical properties and spectral data. Furthermore, a detailed, adaptable
experimental protocol for its synthesis and characterization is provided, alongside a
hypothesized signaling pathway based on its structural relationship to mescaline.

Chemical and Physical Properties

The fundamental chemical properties of isomescaline are well-established. However, a
significant lack of experimentally determined physical data persists in the scientific literature.
The following tables summarize the available information for isomescaline and provide a
comparison with its isomer, mescaline.

Table 1: Chemical Identity of Isomescaline
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Property Value

IUPAC Name 2-(2,3,4-trimethoxyphenyl)ethanamine[1][2]
Synonyms Isomescaline, 2,3,4-Trimethoxyphenethylamine
CAS Number 3937-16-4[1][2]

Molecular Formula C11H17NO3[1][2]

Molecular Weight 211.26 g/mol [1][2]

Canonical SMILES COC1=C(C(=C(C=C1)CCN)OC)OCI1]

InChl Key PVLFQRLVSMMSQK-UHFFFAOYSA-N[1]

Table 2: Physical Properties of Isomescaline and Mescaline

Property Isomescaline Mescaline
Melting Point Data not available 35-36 °C[3]
Boiling Point Data not available 180 °C at 12 mmHg[3]

Moderately soluble in water;

soluble in alcohol, chloroform,

Solubility Data not available ] ]
benzene; practically insoluble
in ether, petroleum ether[3][4]

Appearance Data not available Crystalline solid[3]

Spectroscopic Data

Detailed experimental spectroscopic data for isomescaline is not readily available in the public
domain. A reference to a *H NMR spectrum of isomescaline in DMSO-ds exists, but the full
dataset is not accessible. For the purpose of providing a predictive framework for researchers,
the following table outlines the expected spectral characteristics based on the known structure
of isomescaline and typical values for similar phenethylamine compounds.

Table 3: Predicted Spectroscopic Data for Isomescaline
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Technique Predicted Observations

Aromatic protons (2H), ethylamine protons (4H),
1H NMR and methoxy protons (9H) would be expected in

their characteristic regions.

Signals for the aromatic carbons, the ethylamine
13C NMR side chain carbons, and the three distinct

methoxy carbons would be anticipated.

Characteristic peaks for N-H stretching (amine),
R Spect C-H stretching (aromatic and aliphatic), C=C
ectrosco
P Py stretching (aromatic), and C-O stretching

(methoxy ethers) would be present.

The molecular ion peak (M+) would be expected
Mass Spectrometry at m/z 211. Fragmentation patterns would likely

involve cleavage of the ethylamine side chain.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis and analysis of
mescaline and other phenethylamines and are provided as a guide for the preparation and
characterization of isomescaline.

Synthesis of Isomescaline

A common and effective route to isomescaline is through the Henry reaction of 2,3,4-
trimethoxybenzaldehyde with nitroethane, followed by the reduction of the resulting
nitrostyrene.

Step 1: Synthesis of 1-(2,3,4-Trimethoxyphenyl)-2-nitropropene

e To a solution of 2,3,4-trimethoxybenzaldehyde (10 g, 51 mmol) in nitroethane (20 mL), add
anhydrous ammonium acetate (5 g, 65 mmol).

o Heat the mixture at 100°C for 2 hours with stirring.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b1211587?utm_src=pdf-body
https://www.benchchem.com/product/b1211587?utm_src=pdf-body
https://www.benchchem.com/product/b1211587?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1211587?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

 Allow the reaction mixture to cool to room temperature and then pour it into ice-water (200
mL).

o Collect the precipitated yellow solid by filtration, wash with water, and recrystallize from
ethanol to yield the nitrostyrene product.

Step 2: Reduction to Isomescaline

Prepare a suspension of lithium aluminum hydride (LAH) (5 g, 132 mmol) in anhydrous
tetrahydrofuran (THF) (150 mL) under an inert atmosphere (e.g., argon or nitrogen).

e Slowly add a solution of 1-(2,3,4-trimethoxyphenyl)-2-nitropropene (5 g, 20 mmol) in
anhydrous THF (50 mL) to the LAH suspension with stirring, maintaining the temperature
below 30°C.

 After the addition is complete, reflux the mixture for 4 hours.

e Cool the reaction mixture in an ice bath and cautiously quench the excess LAH by the
sequential dropwise addition of water (5 mL), 15% aqueous sodium hydroxide (5 mL), and
water (15 mL).

« Filter the resulting aluminum salts and wash the filter cake with THF.

o Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under
reduced pressure to yield crude isomescaline.

o Purify the crude product by vacuum distillation or by conversion to its hydrochloride salt
followed by recrystallization.

Characterization Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

e Dissolve a small sample of purified isomescaline (or its salt) in a suitable deuterated solvent
(e.g., CDCIs, DMSO-ds).

e Acquire 1H and 3C NMR spectra using a standard NMR spectrometer.
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e Analyze the spectra for chemical shifts, multiplicities, coupling constants, and integration to
confirm the structure.

3.2.2. Infrared (IR) Spectroscopy

e Prepare a sample of the purified compound as a thin film on a salt plate (for oils) or as a KBr
pellet (for solids).

e Obtain the IR spectrum using an FTIR spectrometer.

« ldentify characteristic absorption bands corresponding to the functional groups present in the
molecule.

3.2.3. Mass Spectrometry (MS)

 Introduce a solution of the sample into a mass spectrometer (e.g., using electrospray
ionization - ESI).

e Acquire the mass spectrum and identify the molecular ion peak.

» Analyze the fragmentation pattern to further confirm the structure.

Signaling Pathways and Pharmacological Profile

There is a significant lack of direct pharmacological data for isomescaline. It is reported to be
inactive in humans at doses where its isomer, mescaline, is psychoactive[2][5][6]. However,
due to its structural similarity to mescaline, it is hypothesized that isomescaline may interact
with serotonin receptors, particularly the 5-HT2A receptor, which is the primary target for
classical psychedelics[2]. The lack of psychoactivity could be due to several factors, including
poor blood-brain barrier penetration, rapid metabolism, or a different binding mode or functional
activity at the 5-HT2A receptor compared to mescaline.

The following diagrams illustrate the chemical structure of isomescaline, a proposed synthesis
workflow, and a hypothetical signaling pathway based on the known pharmacology of
mescaline.
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Isomescaline
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Figure 1: Chemical structure of Isomescaline.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1211587?utm_src=pdf-body-img
https://www.benchchem.com/product/b1211587?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1211587?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

)

Binds to
\/

Activates

y

-
( ) \

Henry
Reaction

y

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1211587?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1211587?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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